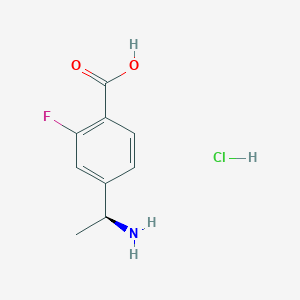

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

CAS No.: 1391358-28-3

Cat. No.: VC5755570

Molecular Formula: C9H11ClFNO2

Molecular Weight: 219.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391358-28-3 |

|---|---|

| Molecular Formula | C9H11ClFNO2 |

| Molecular Weight | 219.64 |

| IUPAC Name | 4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 |

| Standard InChI Key | XONSGAXDQPRIKP-JEDNCBNOSA-N |

| SMILES | CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has the molecular formula C₉H₁₁ClFNO₂ and a molecular weight of 219.64 g/mol . The IUPAC name, 4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid hydrochloride, reflects its stereochemistry, with the (S)-configuration at the aminoethyl chiral center. The fluorine atom at the 2-position and the protonated amine group enhance the compound’s polarity and solubility in aqueous media compared to its free base form.

Structural Features:

-

Benzoic Acid Core: Provides a rigid aromatic framework for functional group attachment.

-

Fluorine Substituent: Increases electronegativity and metabolic stability via strong C-F bonding .

-

Chiral Aminoethyl Group: Facilitates stereoselective interactions with biological targets, critical for pharmaceutical activity.

-

Hydrochloride Salt: Improves crystallinity and storage stability compared to the free amine .

Physicochemical Data

The compound is typically stored at room temperature in a dry, sealed environment to prevent decomposition . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClFNO₂ | |

| Molecular Weight | 219.64 g/mol | |

| CAS Number | 1391358-28-3 | |

| Storage Conditions | Room temperature, dry, sealed |

The hydrochloride salt’s aqueous solubility is higher than that of the free base, making it preferable for formulation in biological assays.

Synthesis and Manufacturing

Synthetic Routes to the Parent Acid

The synthesis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid, the precursor to the hydrochloride salt, typically involves asymmetric catalysis to establish the chiral center. A notable method, described in recent literature, utilizes iodonium salts for nucleophilic fluorination. For example, 2-fluorobenzoic acid derivatives can be synthesized via the reaction of 1-arylbenziodoxolones with fluoride ions under acidic conditions .

Key Steps in Parent Acid Synthesis :

-

Iodonium Salt Formation: Reaction of 2-iodobenzoic acid with Oxone (KHSO₅) and sulfuric acid generates a hypervalent iodine intermediate.

-

Nucleophilic Fluorination: Treatment with potassium fluoride introduces the fluorine atom at the 2-position.

-

Chiral Amination: Asymmetric hydrogenation or enzymatic resolution introduces the (S)-configured aminoethyl group.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water). This step enhances stability and facilitates purification via crystallization .

Industrial Considerations:

-

Continuous Flow Systems: Improve yield and enantiomeric purity by maintaining precise reaction conditions.

-

Chromatography: Used for final purification to achieve >97% purity, as required for pharmaceutical intermediates .

Research Applications

Pharmaceutical Intermediate

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is widely employed as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its rigid structure and fluorine atom make it suitable for:

-

Central Nervous System (CNS) Drugs: Enhances blood-brain barrier penetration due to increased lipophilicity .

-

Protease Inhibitors: The amine group participates in hydrogen bonding with enzyme active sites.

Stereochemical Studies

The compound’s (S)-configuration is critical for studying enantioselective interactions in:

-

Enzyme-Substrate Binding: Fluorine’s electronegativity modulates binding affinity in cholinesterase assays .

-

Receptor Activation: Used to probe G-protein-coupled receptor (GPCR) signaling pathways.

Biological Activity and Pharmacological Significance

Metabolic Stability

The C-F bond resists oxidative metabolism, prolonging the compound’s half-life in vivo. This property is leveraged in prodrug designs requiring sustained release.

Comparative Analysis with Related Compounds

Halogenated Analogues

-

(S)-4-(1-Aminoethyl)-2-chlorobenzoic Acid: Chlorine’s larger atomic radius reduces metabolic stability compared to fluorine.

-

(S)-4-(1-Aminoethyl)-2-bromobenzoic Acid: Bromine’s polarizability increases molecular weight, affecting bioavailability.

The fluorine derivative strikes a balance between stability and pharmacokinetic performance.

Challenges and Future Directions

Synthesis Optimization

Current methods require multi-step protocols with low yields (~50%) . Future work may focus on:

-

Enzymatic Amination: To improve enantioselectivity and reduce waste.

-

Flow Chemistry: For scalable, continuous production.

Expanding Therapeutic Applications

Potential areas include:

-

Anticancer Agents: Leveraging fluorine’s role in apoptosis induction.

-

Antibiotics: Targeting bacterial amino acid synthesis pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume